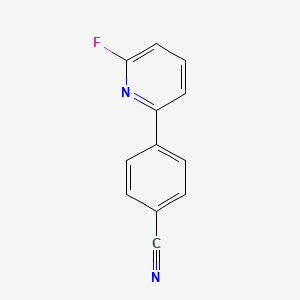

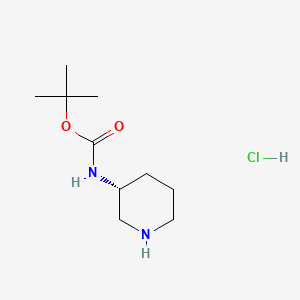

![molecular formula C7H4BrNO B572541 7-Bromobenzo[d]isoxazole CAS No. 1260751-81-2](/img/structure/B572541.png)

7-Bromobenzo[d]isoxazole

Vue d'ensemble

Description

7-Bromobenzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, has been a subject of research for many years. The main methods of synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

This compound contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 isoxazole . The molecular formula is C7H4BrNO .Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including this compound, involves various reactions. Among them, the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are the most common .Mécanisme D'action

The exact mechanism of action of 7-Bromobenzo[d]isoxazole is still under investigation. However, it is believed that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been found to inhibit the activity of several other enzymes involved in inflammation, cancer, and bacterial infections.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, this compound has been found to inhibit the activity of several enzymes involved in inflammation, cancer, and bacterial infections. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

7-Bromobenzo[d]isoxazole has several advantages for use in lab experiments. In particular, it can be synthesized easily and inexpensively using simple organic chemistry reactions. Additionally, it is a relatively stable compound and can be stored for extended periods of time without significant degradation. Furthermore, this compound has been found to be an effective catalyst for the synthesis of a wide range of organic compounds.

However, there are also some limitations to using this compound in lab experiments. In particular, this compound is a highly toxic compound and should be handled with extreme caution. Additionally, this compound can be difficult to purify and may require the use of column chromatography.

Orientations Futures

There are several potential future directions for research on 7-Bromobenzo[d]isoxazole. In particular, further research is needed to better understand the exact mechanism of action of this compound and its effects on inflammation, cancer, and bacterial infections. Additionally, further research is needed to explore the potential therapeutic applications of this compound and to develop more efficient methods for its synthesis. Furthermore, further research is needed to investigate the potential toxicity of this compound and to develop methods for its safe handling and storage. Finally, further research is needed to explore the potential of this compound as a catalyst for the synthesis of a wide range of organic compounds.

Méthodes De Synthèse

7-Bromobenzo[d]isoxazole is typically synthesized by the reaction of bromobenzene and 3-isoxazolone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of this compound and 3-bromobenzaldehyde, which can be separated by column chromatography. Other methods of synthesis have also been reported, including the reaction of bromobenzene and isoxazole, the reaction of bromobenzene and isoxazole chloride, and the reaction of bromobenzene and isoxazol-5-one.

Applications De Recherche Scientifique

Découverte de médicaments

L'isoxazole, qui comprend le 7-Bromobenzo[d]isoxazole, est une fraction hétérocyclique à cinq chaînons que l'on trouve couramment dans de nombreux médicaments disponibles dans le commerce . Elle est utilisée comme une fraction cruciale dans la recherche sur la découverte de médicaments .

Activité anticancéreuse

Les échafaudages fonctionnalisés d'isoxazole, y compris le this compound, présentent différentes activités biologiques telles que l'anticancéreuse . Ils ont montré leur potentiel thérapeutique en tant qu'agents anticancéreux .

Activité antioxydante

Les dérivés d'isoxazole présentent également une activité antioxydante . Cela les rend précieux dans le développement de traitements pour les maladies causées par le stress oxydatif.

Activité antibactérienne et antimicrobienne

Le this compound, en tant que membre de la famille des isoxazoles, s'est avéré avoir une activité antibactérienne et antimicrobienne . Cela suggère une utilisation potentielle dans le développement de nouveaux antibiotiques.

Activité antivirale

Les composés d'isoxazole se sont avérés avoir des propriétés antivirales

Safety and Hazards

Propriétés

IUPAC Name |

7-bromo-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZAQSRLLWRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717247 | |

| Record name | 7-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260751-81-2 | |

| Record name | 7-Bromo-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromobenzo[d]isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

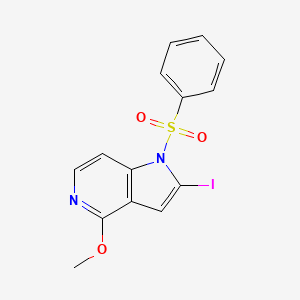

![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)